2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine

Stereoselective synthesis Nucleoside coupling Fluorinated sugar chemistry

Protected clofarabine intermediate with 2′-fluoro arabinosyl and 3,5-di-O-benzoyl groups for stereoselective β-glycosylation. 2,6-dichloro pattern enables sequential amination at C6 followed by C2 functionalization. PNP-resistant fluoro substitution enhances metabolic stability. Request batch-specific analytical data.

Molecular Formula C24H21Cl2FN4O5
Molecular Weight 535.3 g/mol
Cat. No. B12404743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine
Molecular FormulaC24H21Cl2FN4O5
Molecular Weight535.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4C3N=C(NC4Cl)Cl)F)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C24H21Cl2FN4O5/c25-19-17-20(30-24(26)29-19)31(12-28-17)21-16(27)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-21H,11H2,(H,29,30)/t15-,16-,17?,18?,19?,20?,21-/m1/s1
InChIKeyDCUZDSSMGHTAIX-CDFSWESLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine: A Key Protected Intermediate for Fluorinated Purine Nucleoside Synthesis


2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine (CAS 329187-80-6) is a protected purine nucleoside analog featuring a 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl sugar moiety, which confers enhanced metabolic stability relative to non-fluorinated arabinosyl nucleosides [1]. The 2,6-dichloro substitution on the purine base serves as a versatile synthetic handle, enabling facile nucleophilic displacement for subsequent conversion to various biologically active 2,6-disubstituted purine nucleosides including clofarabine, 2-fluoroadenine, and 2-chloroadenine derivatives [2]. This compound is predominantly utilized as a key protected intermediate in multi-step synthetic routes rather than as a final bioactive agent itself, with its primary value lying in enabling stereoselective glycosylation and subsequent functional group manipulation [3].

Why 2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine Cannot Be Replaced by Unprotected or Non-Fluorinated Analogs


Generic substitution of this compound with either unprotected nucleosides or non-fluorinated arabinosyl analogs fails due to fundamental differences in synthetic utility and stereochemical outcomes. The 3,5-di-O-benzoyl protecting groups are essential for achieving stereoselective β-glycosylation during coupling with 2,6-dichloropurine, suppressing α-anomer formation that would otherwise compromise yield and purity [1]. The 2′-fluoro substituent in the arabino configuration confers resistance to phosphorolytic cleavage by purine nucleoside phosphorylase (PNP), a property not shared by the corresponding 2′-deoxy or arabinosyl analogs without fluorine [2]. Furthermore, the 2,6-dichloro pattern provides orthogonal reactivity: the 6-chloro undergoes selective amination under mild conditions while the 2-chloro remains intact for subsequent modification, a synthetic advantage absent in mono-halogenated or unprotected congeners [3].

2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Stereoselective Glycosylation Efficiency: Protected 2-Fluoro Arabinosyl Donor Versus Unprotected Analog

The 3,5-di-O-benzoyl protection strategy on the 2-deoxy-2-fluoro-D-arabinofuranosyl moiety enables exclusive β-anomer formation during coupling with 2,6-dichloropurine. In the chemoenzymatic synthesis of clofarabine, condensation of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose with 2-chloroadenine catalyzed by E. coli PNP produced clofarabine in 67% yield as a single β-anomer [1]. In contrast, unprotected arabinosyl donors typically produce α/β mixtures requiring chromatographic separation, reducing effective yield and increasing purification burden. The benzoyl protecting groups stabilize the oxocarbenium ion transition state favoring β-face nucleophilic attack while preventing competing O-glycosylation side reactions [2].

Stereoselective synthesis Nucleoside coupling Fluorinated sugar chemistry

Metabolic Stability: 2′-Fluoro Arabinosyl Versus 2′-Deoxy (Non-Fluorinated) Nucleoside Analogs

The 2′-fluoro substituent in the arabino configuration confers resistance to phosphorolytic cleavage by purine nucleoside phosphorylase (PNP), a key metabolic vulnerability of non-fluorinated nucleosides. The target compound serves as a protected precursor to 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (ara-G2′F), which was demonstrated to be completely stable to PNP cleavage under conditions where 2′-deoxyguanosine undergoes rapid degradation (t₁/₂ < 2 h) [1]. This stability directly translates to extended intracellular retention and sustained cytotoxicity: in L1210 murine leukemia cells, ara-G2′F inhibited DNA synthesis by 50% at 24 h without affecting RNA or protein synthesis, whereas the non-fluorinated analog showed no sustained inhibition due to rapid enzymatic cleavage [2].

Metabolic stability PNP resistance Nucleoside analog pharmacology

Synthetic Divergence Capability: 2,6-Dichloro Pattern Versus Mono-Halogenated Purine Analogs

The 2,6-dichloro substitution on the purine ring enables sequential, regioselective nucleophilic displacement reactions that are impossible with mono-halogenated analogs. From the single protected intermediate 2,6-dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranosyl)purine, four distinct biologically active nucleosides were synthesized via standard procedures: 2-fluoroadenine (16), 2-chloroadenine (17), 2,6-diaminopurine (12), and guanine (14) derivatives [1]. The 6-chloro undergoes selective amination with methanolic ammonia at 0-25°C while the 2-chloro remains intact, enabling subsequent fluoride or chloride displacement under more forcing conditions [2]. In the synthesis of clofarabine, this differential reactivity is exploited: 6-chloro displacement with ammonia produces 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine in high yield without 2-position modification [3].

Divergent synthesis Nucleophilic aromatic substitution Medicinal chemistry

Optimal Research and Industrial Applications for 2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine Based on Evidence


Synthesis of Clofarabine (2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) as a Key Pharmaceutical Intermediate

This compound serves as the direct protected precursor to clofarabine, an FDA-approved antimetabolite for pediatric acute lymphoblastic leukemia. The target compound undergoes selective 6-chloro amination with ammonia followed by benzoyl deprotection to yield clofarabine. The 3,5-di-O-benzoyl protection ensures exclusive β-anomer formation during the initial coupling step, a critical quality attribute for pharmaceutical manufacturing [1]. In the patented chemoenzymatic route, the protected sugar coupled with 2-chloroadenine produces clofarabine in 67% yield with complete β-selectivity, demonstrating the compound's industrial relevance [2].

Divergent Synthesis of 2,6-Disubstituted Purine Nucleoside Libraries for Anticancer Screening

The 2,6-dichloro pattern enables preparation of diverse 2,6-disubstituted purine nucleosides from a single protected intermediate. Following Thomas et al. (1994), this compound was converted to 2-fluoroadenine, 2-chloroadenine, 2,6-diaminopurine, and guanine derivatives, each demonstrating cytotoxicity against cultured tumor cell lines [1]. The 2-haloadenine nucleosides derived from this intermediate produced modest increases in lifespan when tested against P388 leukemia in mice, validating the utility of this divergent approach for lead optimization [3].

Synthesis of Metabolically Stable 2′-Fluoro Arabinosyl Nucleosides Resistant to PNP-Mediated Degradation

For researchers developing nucleoside analogs requiring extended intracellular half-life, this intermediate provides access to compounds with demonstrated PNP resistance. The derived guanine analog (ara-G2′F) exhibited complete stability to PNP cleavage versus rapid degradation (t₁/₂ < 2 h) of 2′-deoxyguanosine, while maintaining cytotoxic activity in L1210 cells with specific inhibition of DNA synthesis [1]. This property is particularly valuable for targeting malignancies with high PNP expression or for antiviral applications requiring sustained intracellular triphosphate levels [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.